An In-depth Technical Guide to 5-Bromo-2-methylpyrimidine (CAS Number: 7752-78-5)
An In-depth Technical Guide to 5-Bromo-2-methylpyrimidine (CAS Number: 7752-78-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-2-methylpyrimidine is a versatile heterocyclic building block of significant interest in medicinal and agricultural chemistry. Its unique substitution pattern, featuring a reactive bromine atom at the 5-position and a methyl group at the 2-position, allows for diverse functionalization through various organic reactions. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and applications of 5-Bromo-2-methylpyrimidine, with a particular focus on its role as a key intermediate in the development of therapeutic agents, including p38 MAPK inhibitors. Detailed experimental protocols, quantitative data, and visualizations of relevant synthetic and biological pathways are presented to support researchers in their drug discovery and development endeavors.
Chemical and Physical Properties
5-Bromo-2-methylpyrimidine is a solid at room temperature, typically appearing as a light yellow to brown crystalline powder.[1] It is soluble in organic solvents such as methanol.[2] A summary of its key chemical and physical properties is provided in the table below.
| Property | Value | Reference(s) |
| CAS Number | 7752-78-5 | [3] |
| Molecular Formula | C₅H₅BrN₂ | [3] |
| Molecular Weight | 173.01 g/mol | [3] |
| Appearance | Light yellow to brown powder/crystal | [1] |
| Melting Point | 80 - 85 °C | [1] |
| Boiling Point | 195.3 ± 13.0 °C at 760 mmHg | [4] |
| Density | 1.6 ± 0.1 g/cm³ | [4] |
| Purity | ≥ 98% (GC) | [1] |
Spectroscopic Data
The structural characterization of 5-Bromo-2-methylpyrimidine is supported by various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR | |
| Chemical Shift (δ) ppm | Multiplicity |
| ~8.8 | s |
| ~2.6 | s |
Note: Specific chemical shifts can vary depending on the solvent and instrument.
| ¹³C NMR | |
| Chemical Shift (δ) ppm | Assignment |
| ~165 | C2 (carbon bearing the methyl group) |
| ~160 | C4/C6 (pyrimidine ring carbons) |
| ~120 | C5 (carbon bearing the bromine atom) |
| ~25 | Methyl carbon |
Note: Predicted values based on analogous structures. Experimental data is not widely available.
Mass Spectrometry (MS)
The electron ionization mass spectrum of 5-Bromo-2-methylpyrimidine is expected to show a molecular ion peak (M⁺) at m/z 172 and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).
| m/z | Relative Intensity (%) | Assignment |
| 172/174 | ~1:1 | [M]⁺ |
| 93 | [M - Br]⁺ | |
| 66 | [C₄H₄N]⁺ |
Note: Fragmentation patterns are predicted based on common fragmentation pathways of similar compounds.
Synthesis of 5-Bromo-2-methylpyrimidine
Several synthetic routes to 5-Bromo-2-methylpyrimidine have been reported. A common and efficient method involves the decarboxylation of 5-bromo-2-methylpyrimidine-4-carboxylic acid.
Experimental Protocol: Synthesis via Decarboxylation
This protocol describes the synthesis of 5-Bromo-2-methylpyrimidine from 5-bromo-2-methylpyrimidine-4-carboxylic acid.
Materials:
-
5-bromo-2-methylpyrimidine-4-carboxylic acid
-
Xylene
Procedure:
-
Dissolve 5-bromo-2-methylpyrimidine-4-carboxylic acid in xylene.
-
Heat the reaction mixture to reflux for approximately 2 hours.
-
Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Purify the product by column chromatography on silica (B1680970) gel.
Expected Yield: ~61%
Diagram of Synthetic Workflow:
Caption: Workflow for the synthesis of 5-Bromo-2-methylpyrimidine.
Reactivity and Applications in Organic Synthesis
The bromine atom at the 5-position of the pyrimidine (B1678525) ring is susceptible to various transformations, making 5-Bromo-2-methylpyrimidine a valuable intermediate in organic synthesis. It readily participates in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings.[1]
Key Reactions
-
Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyrimidine ring facilitates the displacement of the bromide by various nucleophiles, such as amines, alkoxides, and thiolates.
-
Suzuki Coupling: Palladium-catalyzed cross-coupling with boronic acids or esters allows for the formation of C-C bonds, introducing aryl or heteroaryl substituents at the 5-position.
-
Stille Coupling: This reaction enables the coupling with organostannanes to form new C-C bonds.[2]
Application in the Synthesis of Bioactive Molecules
5-Bromo-2-methylpyrimidine serves as a crucial building block in the synthesis of a wide range of biologically active molecules. Its applications span across pharmaceuticals and agrochemicals.
-
Pharmaceuticals: It is a key intermediate in the synthesis of antiviral, anticancer, and anti-inflammatory agents.[1] Notably, it is a precursor for the synthesis of complement factor D inhibitors, which are under investigation for the treatment of autoimmune and inflammatory diseases.[2]
-
Agrochemicals: It is utilized in the formulation of herbicides and fungicides.[1]
Case Study: Synthesis of p38 MAPK Inhibitors
A significant application of 5-Bromo-2-methylpyrimidine is in the synthesis of inhibitors of p38 mitogen-activated protein kinase (MAPK). The p38 MAPK signaling pathway plays a central role in inflammatory responses, and its inhibition is a promising therapeutic strategy for various inflammatory diseases.
The p38 MAPK Signaling Pathway and its Inhibition
The p38 MAPK pathway is activated by cellular stress and inflammatory cytokines, leading to the production of pro-inflammatory mediators like TNF-α and IL-1β. Small molecule inhibitors can block the activity of p38 MAPK, thereby suppressing the inflammatory cascade.
Diagram of the p38 MAPK Signaling Pathway:
Caption: Simplified p38 MAPK signaling pathway and point of inhibition.
Representative Experimental Protocol: Suzuki Coupling for p38 Inhibitor Intermediate Synthesis
This protocol describes a representative Suzuki coupling reaction of 5-Bromo-2-methylpyrimidine with a boronic acid, a key step in the synthesis of many p38 MAPK inhibitors.
Materials:
-
5-Bromo-2-methylpyrimidine
-
Aryl or heteroaryl boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture)
Procedure:
-
To a reaction vessel, add 5-Bromo-2-methylpyrimidine, the boronic acid, the palladium catalyst, and the base.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Diagram of Suzuki Coupling Workflow:
